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Compound of Interest

Compound Name: JPS014

Cat. No.: B12400916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JPS014 is a potent and selective benzamide-based Proteolysis Targeting Chimera (PROTAC)

that induces the degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and

HDAC2.[1][2][3] By linking these enzymes to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase,

JPS014 facilitates their ubiquitination and subsequent degradation by the proteasome. This

targeted degradation of HDAC1/2 has been shown to enhance apoptosis and induce cell cycle

arrest in cancer cell lines, such as the human colorectal carcinoma cell line HCT116, making it

a valuable tool for cancer research and drug development.[1][2][4]

Mechanism of Action
JPS014 is a heterobifunctional molecule comprising a ligand that binds to Class I HDACs, a

linker, and a ligand that recruits the VHL E3 ligase. This tripartite complex formation brings the

E3 ligase into close proximity with the HDAC enzyme, facilitating the transfer of ubiquitin

molecules to the HDAC protein. The resulting polyubiquitinated HDAC is then recognized and

degraded by the 26S proteasome.
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JPS014 mechanism of action.

Quantitative Data Summary
The following tables summarize the in vitro efficacy of JPS014 in the HCT116 human colorectal

carcinoma cell line.

Table 1: Cell Viability and Degradation Potency of JPS014 in HCT116 Cells
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Parameter Value Cell Line Assay
Treatment
Duration

EC50 7.3 ± 0.5 µM HCT116 CellTiter-Glo 48 hours

DC50 (HDAC1) 0.51 ± 0.04 µM HCT116 Western Blot 24 hours

Dmax (HDAC1) 85% HCT116 Western Blot 24 hours

EC50: Half-maximal effective concentration for cell viability reduction. DC50: Half-maximal

degradation concentration. Dmax: Maximum percentage of degradation.

Experimental Protocols
HCT116 Cell Culture
This protocol outlines the standard procedure for the culture and maintenance of the HCT116

cell line.

Thaw Cells Culture in T-75 Flask
(McCoy's 5A + 10% FBS)

Incubate
(37°C, 5% CO2)

Subculture at 80-90%
confluencySplit
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HCT116 cell culture workflow.

Materials:

HCT116 cells (ATCC CCL-247)

McCoy's 5A Medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution
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0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

T-75 culture flasks

15 mL conical tubes

Serological pipettes

Micropipettes and sterile tips

Procedure:

Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A

medium with 10% FBS and 1% Penicillin-Streptomycin.

Thawing Cells:

Rapidly thaw a cryovial of HCT116 cells in a 37°C water bath.

Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth

medium.

Transfer the cell suspension to a T-75 flask.

Cell Maintenance:

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Change the medium every 2-3 days.

Subculturing:
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When cells reach 80-90% confluency, aspirate the medium and wash the cells once with

sterile PBS.

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells

detach.

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:5 to 1:10 into

new T-75 flasks.

JPS014 Treatment Protocol
Materials:

JPS014

DMSO (cell culture grade)

HCT116 cells in culture

Complete growth medium

Procedure:

Stock Solution Preparation: Prepare a 10 mM stock solution of JPS014 in DMSO. Aliquot

and store at -80°C to avoid repeated freeze-thaw cycles.

Cell Seeding: Seed HCT116 cells in appropriate culture vessels (e.g., 6-well plates, 96-well

plates) at a density that will allow them to reach 50-60% confluency on the day of treatment.

For a 6-well plate, a seeding density of 4 x 10^5 cells per well 24 hours prior to treatment is

recommended.[4]

Treatment:
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On the day of treatment, dilute the JPS014 stock solution in complete growth medium to

the desired final concentrations (e.g., 0.1, 1, 10 µM).[5]

Prepare a vehicle control with the same final concentration of DMSO as the highest

JPS014 concentration.

Aspirate the old medium from the cells and replace it with the medium containing the

different concentrations of JPS014 or the vehicle control.

Incubate the cells for the desired time period (e.g., 24 or 48 hours).[5]

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

HCT116 cells seeded in a 96-well plate and treated with JPS014

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO or solubilization buffer

Microplate reader

Procedure:

Following the desired treatment period with JPS014, add 10-20 µL of MTT solution to each

well.

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

Carefully aspirate the medium from each well.

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate gently for 5-10 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for HDAC Degradation
This protocol is used to quantify the levels of HDAC1 and HDAC2 protein following JPS014
treatment.

Materials:

HCT116 cells treated with JPS014

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-HDAC1, anti-HDAC2, and a loading control like anti-GAPDH or anti-

β-actin)

HRP-conjugated secondary antibodies

ECL substrate

Imaging system

Procedure:

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.
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SDS-PAGE and Transfer:

Normalize protein concentrations and load 20-30 µg of total protein per lane onto an SDS-

PAGE gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detection:

Wash the membrane and detect the signal using an ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Quantify the band intensities and normalize to the loading control to determine the relative

protein levels.

Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells

using flow cytometry.
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Apoptosis assay workflow.

Materials:

HCT116 cells treated with JPS014

Annexin V-FITC Apoptosis Detection Kit (or similar) containing:

Annexin V-FITC

Propidium Iodide (PI)
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Binding Buffer

Flow cytometer

Procedure:

Cell Preparation: After treatment, harvest both adherent and floating cells.

Staining:

Wash the cells with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6

cells/mL.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

protocol.

Incubate for 15-20 minutes at room temperature in the dark.

Flow Cytometry:

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the stained cells using a flow cytometer.

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic:

Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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